molecular formula C16H28O2 B1352934 (Z)-3-Dodecenyl (E)-2-butenoate

(Z)-3-Dodecenyl (E)-2-butenoate

Cat. No.: B1352934
M. Wt: 252.39 g/mol
InChI Key: VPVYOJQBLAZGEP-DVRGKXNHSA-N
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Description

Z3-Dodecenyl E2-butenoate: is a synthetic female sex pheromone produced by the sweet potato weevil, Cylas formicarius. This compound is primarily used in agriculture to bait and trap male sweet potato weevils, thereby managing their population with reduced use of insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z3-Dodecenyl E2-butenoate involves the esterification of 2E-butenoic acid with 3Z-dodecen-1-ol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of Z3-Dodecenyl E2-butenoate follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Z3-Dodecenyl E2-butenoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z3-Dodecenyl E2-butenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Z3-Dodecenyl E2-butenoate involves its role as a sex pheromone. It is detected by the olfactory receptors of male sweet potato weevils, which are attracted to the source of the pheromone. This attraction leads to the trapping of the males, thereby reducing the population and preventing damage to crops. The molecular targets are the olfactory receptors in the antennae of the weevils, and the pathway involves the activation of these receptors, leading to behavioral responses .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Z3-Dodecenyl E2-butenoate is unique due to its specific role in targeting the sweet potato weevil, Cylas formicarius. Its effectiveness in reducing the population of this pest with minimal use of chemical insecticides makes it a valuable tool in sustainable agriculture .

Properties

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

[(Z)-dodec-3-enyl] (E)-but-2-enoate

InChI

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11-,14-4+

InChI Key

VPVYOJQBLAZGEP-DVRGKXNHSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCOC(=O)/C=C/C

Canonical SMILES

CCCCCCCCC=CCCOC(=O)C=CC

Origin of Product

United States

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